An In-Depth Technical Guide to Fmoc-N-amido-PEG16-acid: Properties and Applications
An In-Depth Technical Guide to Fmoc-N-amido-PEG16-acid: Properties and Applications
This guide provides a comprehensive technical overview of Fmoc-N-amido-PEG16-acid, a heterobifunctional PEG linker critical in modern bioconjugation, drug delivery, and peptide chemistry. We will delve into its core properties, explore the rationale behind its application in various scientific domains, and provide detailed protocols for its use.
Introduction to a Versatile Molecular Tool
Fmoc-N-amido-PEG16-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a flexible, hydrophilic spacer arm.[1][2] Its structure is defined by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 16-unit polyethylene glycol chain, and a terminal carboxylic acid.[3][4] This unique combination of functionalities allows for a highly controlled, stepwise approach to the synthesis of complex biomolecular conjugates.[5]
The PEG chain, with its 16 ethylene glycol units, imparts significant water solubility to molecules it is conjugated with, a crucial property for enhancing the bioavailability and reducing the immunogenicity of therapeutic agents.[6][7] The terminal functional groups—the Fmoc-protected amine and the carboxylic acid—provide orthogonal handles for conjugation, enabling the sequential attachment of different molecules.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-N-amido-PEG16-acid is essential for its effective implementation in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C50H81NO20 | [4][8] |
| Molecular Weight | 1016.19 g/mol | [3][4] |
| Purity | Typically >95% | [4] |
| Appearance | Viscous oil to white solid | [9] |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9] | [2][9][10][11] |
| Storage Conditions | Store at -20°C, desiccated. Protect from light and avoid frequent freeze-thaw cycles. | [11][12][13][14] |
The Chemistry of Controlled Conjugation
The utility of Fmoc-N-amido-PEG16-acid lies in the distinct reactivity of its terminal functional groups.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine.[15][16] This is a cornerstone of its application in solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies.[17][18] The Fmoc group is stable under acidic conditions, allowing for the selective deprotection of other acid-labile protecting groups that may be present in a molecule.[16][19]
Deprotection is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like DMF.[2][20] This reaction proceeds via a β-elimination mechanism, which is rapid and clean, yielding the free amine ready for subsequent conjugation.[16]
Experimental Protocol: Fmoc Deprotection
This protocol outlines the standard procedure for the removal of the Fmoc protecting group.
Materials:
-
Fmoc-protected PEG conjugate
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Reaction: Treat the Fmoc-protected conjugate with the piperidine solution. The reaction is typically complete within 30 minutes at room temperature.
-
Washing: Following deprotection, thoroughly wash the product with DMF to remove the cleaved Fmoc adduct and excess piperidine.
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, forming a stable amide bond.[21][] This reaction is not spontaneous and requires the use of a coupling agent to activate the carboxylic acid.[23][24] Common carbodiimide coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[23] The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve coupling efficiency and reduce side reactions.[17]
Experimental Protocol: Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid terminus of Fmoc-N-amido-PEG16-acid to a primary amine-containing molecule.
Materials:
-
Fmoc-N-amido-PEG16-acid
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DCM)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
Procedure:
-
Activation of Carboxylic Acid: Dissolve Fmoc-N-amido-PEG16-acid, EDC, and NHS in the anhydrous solvent. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Add the amine-containing molecule (dissolved in the reaction buffer) to the activated PEG linker solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography) to remove unreacted reagents and byproducts.
Applications in Research and Drug Development
The unique properties of Fmoc-N-amido-PEG16-acid make it a valuable tool in several areas of scientific research.
Drug Delivery and PEGylation
PEGylation, the process of covalently attaching polyethylene glycol chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6][25][26] The hydrophilic PEG chain of Fmoc-N-amido-PEG16-acid can increase the solubility and stability of hydrophobic drugs, prolong their circulation half-life by reducing renal clearance, and decrease their immunogenicity.[7][12][] The bifunctional nature of this linker allows for the attachment of a drug to one end and a targeting ligand to the other, facilitating the development of targeted drug delivery systems.[28][29]
Peptide Synthesis and Modification
In solid-phase peptide synthesis (SPPS), Fmoc-N-amido-PEG16-acid can be incorporated as a hydrophilic spacer to improve the solubility and biological activity of peptides.[2][11] It can be added to the N-terminus of a growing peptide chain or to the side chain of an amino acid like lysine.[2][11] The Fmoc-protected amine allows for its seamless integration into standard Fmoc-based SPPS protocols.[17][30][31]
Bioconjugation and Surface Modification
This PEG linker is also instrumental in bioconjugation, the covalent linking of two or more molecules, where at least one is a biomolecule.[5] It can be used to attach proteins, antibodies, or oligonucleotides to various surfaces, such as nanoparticles or microarrays, while maintaining their biological activity.[20] The PEG spacer provides a flexible tether, minimizing steric hindrance and improving the accessibility of the conjugated biomolecule.[2][10]
Visualizing the Workflow
To better illustrate the utility of Fmoc-N-amido-PEG16-acid, the following diagrams depict key processes.
Caption: Fmoc deprotection workflow.
Caption: Amide bond formation workflow.
Conclusion
Fmoc-N-amido-PEG16-acid is a highly versatile and enabling tool for researchers in the fields of chemistry, biology, and pharmaceutical sciences. Its well-defined structure, coupled with the orthogonal reactivity of its terminal groups, provides a robust platform for the controlled synthesis of complex biomolecular architectures. A thorough understanding of its properties and the chemistry underpinning its applications is paramount to leveraging its full potential in the development of novel therapeutics, diagnostics, and research reagents.
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Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. [Link]
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Szafulski, K., et al. (2018). Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection. RSC Advances, 8(40), 22434-22442. [Link]
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Bernatowicz, M. S., et al. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research, 33(2), 81-87. [Link]
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Ţăranu, I., et al. (2014). SOLID PHASE SYNTHESIS OF FOUR ANALOGS OF AMYLOID-β(9-16) PEPTIDE: MS AND FT-IR CHARACTERIZATION. Scientific Papers: Animal Science and Biotechnologies, 47(1), 438-444. [Link]
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